molecular formula C41H78NO8P B3044080 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine CAS No. 7266-53-7

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B3044080
CAS No.: 7266-53-7
M. Wt: 744.0 g/mol
InChI Key: YDTWOEYVDRKKCR-KNERPIHHSA-N
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Description

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are specified as stearoyl and linoleoyl respectively . It is functionally related to a linoleic acid and an octadecanoic acid .


Synthesis Analysis

Heat-induced oxidative modification of phosphatidylethanolamine molecular species as potential functional food components was investigated. This compound (SLPE) was chosen as a model. The optimal temperature for hydroperoxide formation was determined by mass spectrometry .


Molecular Structure Analysis

The molecular formula of this compound is C41H78NO8P. It has an average mass of 744.034 Da and a monoisotopic mass of 743.546509 Da .


Chemical Reactions Analysis

Heat-induced oxidative modification of phosphatidylethanolamine molecular species was investigated. This compound (SLPE) was chosen as a model. The optimal temperature for hydroperoxide formation was determined by mass spectrometry .


Physical and Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 759.2±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±5.5 mmHg at 25°C. It has an enthalpy of vaporization of 120.3±6.0 kJ/mol and a flash point of 413.0±35.7 °C. The index of refraction is 1.484, and it has a molar refractivity of 211.1±0.3 cm3 .

Scientific Research Applications

Metabolic Studies in Hepatocytes

Research on 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (SLPE) has been conducted to understand its metabolism in hepatocytes and its incorporation into liver lipids. A study by Åkesson, Arner, and Sundler (1976) explored how different monoacylphospholipids, including SLPE, are metabolized in isolated hepatocytes and in the intact rat liver. They found that the uptake and acylation of SLPE were higher than for other similar compounds, highlighting its unique metabolic pathway in the liver (Åkesson, Arner, & Sundler, 1976).

Oxidation and Stability Studies

A 2015 study by Zhou, Zhao, Bindler, and Marchioni investigated the thermal oxidation of SLPE. They found that SLPE undergoes specific chemical changes at elevated temperatures, forming hydroperoxides and other oxygenated products. This research is significant for understanding the stability and behavior of SLPE under different environmental conditions, particularly in the context of food chemistry (Zhou, Zhao, Bindler, & Marchioni, 2015).

Studies on Phase Transitions

Research into the thermotropic properties of SLPE, such as its phase transition temperature and behavior, has been conducted. Coolbear, Berde, and Keough (1983) studied the phase transitions of SLPE in aqueous dispersions. Their work provided insights into how SLPE transitions between different physical states, which is crucial for applications in biochemistry and membrane studies (Coolbear, Berde, & Keough, 1983).

Cognitive Function Research

A study by Yaguchi, Nagata, and Nishizaki (2009) explored the potential of SLPE-related compounds in enhancing cognitive functions. They found that certain phosphatidylcholine derivatives, similar in structure to SLPE, could potentially improve learning and memory deficits, indicating a possible application in neurobiology and pharmacology (Yaguchi, Nagata, & Nishizaki, 2009).

Membrane Dynamics and Drug Interactions

Matyszewska and Jocek (2020) investigated how SLPE interacts with anticancer drugs in model cell membranes. This research is vital for understanding how SLPE and its derivatives interact with pharmaceuticals, potentially influencing drug delivery and efficacy (Matyszewska & Jocek, 2020).

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine involves the condensation of stearic acid, linoleic acid, and ethanolamine to form the desired compound.", "Starting Materials": [ "Stearic acid", "Linoleic acid", "Ethanolamine" ], "Reaction": [ "1. Stearic acid and linoleic acid are mixed together in a 1:2 molar ratio and heated to 60-70°C.", "2. Ethanolamine is added dropwise to the mixture while stirring continuously.", "3. The reaction mixture is heated to 120-130°C for 2-3 hours.", "4. The reaction mixture is cooled to room temperature and the product is extracted using chloroform/methanol (2:1 v/v).", "5. The organic layer is separated and dried over anhydrous sodium sulfate.", "6. The solvent is evaporated under reduced pressure to obtain the desired product." ] }

CAS No.

7266-53-7

Molecular Formula

C41H78NO8P

Molecular Weight

744.0 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] phosphate

InChI

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,39H,3-11,13,15-17,19,21-38,42H2,1-2H3,(H,45,46)/b14-12-,20-18-/t39-/m1/s1

InChI Key

YDTWOEYVDRKKCR-KNERPIHHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to SLPE when exposed to heat?

A1: SLPE, being rich in unsaturated fatty acids, is susceptible to oxidation, particularly at elevated temperatures. Studies demonstrate that SLPE undergoes thermal oxidation, leading to the formation of hydroperoxides as primary oxidation products. [] The optimal temperature for hydroperoxide formation from SLPE was found to be 125 °C. [] These hydroperoxides can further decompose into various volatile and non-volatile compounds, impacting the quality and flavor of food products. []

Q2: What is the significance of identifying specific SLPE molecules in food products?

A2: In the context of food science, specifically the study of Eriocheir sinensis (Chinese mitten crab), researchers have identified SLPE as a key lipid molecule within the crab's hepatopancreas. [] This is significant because the hepatopancreas plays a crucial role in the crab's flavor profile. Understanding how specific SLPE molecules, such as PE (16:0/20:5) and PE (18:1/20:4), change during cooking can inform processing techniques to optimize the sensory qualities of crab products. []

Q3: Can SLPE levels in the body be linked to health conditions?

A3: Yes, research indicates a potential link between SLPE and metabolic health. A study on Chinese men and women found that elevated plasma levels of certain glycerophospholipids, including SLPE, were associated with a higher risk of developing metabolic syndrome. [] This association was even more pronounced in individuals with lower levels of omega-3 polyunsaturated fatty acids. [] Another study observed that specific SLPE molecules decreased in peritoneal dialysis patients after treatment with Roxadustat, a drug that can improve anemia. [] This suggests a potential role of SLPE in the body's response to this treatment and in the broader context of kidney disease.

Q4: Are there any potential applications of SLPE in understanding disease mechanisms?

A4: While research is ongoing, there are indications that SLPE might be useful in understanding certain disease processes. For instance, a study utilizing untargeted metabolomics identified a distinct phospholipid signature, including SLPE, in the plasma of patients with pulmonary arterial hypertension. [] This finding suggests that alterations in SLPE levels could potentially serve as biomarkers for this serious condition, although further investigation is required.

Q5: What analytical techniques are used to study SLPE?

A5: Several advanced analytical techniques are employed to study SLPE and its derivatives. Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is commonly used to identify and quantify SLPE and its oxidation products. [, ] For instance, headspace solid-phase microextraction followed by GC-MS analysis was used to specifically analyze volatile organic compounds formed from oxidized SLPE. [] Additionally, high-throughput targeted lipidomics platforms allow for the simultaneous measurement of numerous plasma phospholipids, including SLPE, enabling researchers to investigate their association with disease risks. []

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